9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione
Description
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVPOBNINIXJM-BUMFJRDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3109-01-1 | |
| Record name | Betamethasone-17-ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone-17-ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BETAMETHASONE-17-KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
17-Oxo Betamethasone, also known as Betamethasone-17-ketone, is a potent glucocorticoid. The primary targets of this compound are the glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in the regulation of the immune response and inflammation.
Mode of Action
17-Oxo Betamethasone acts as an agonist of the glucocorticoid receptor. Upon binding to these receptors, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation.
Biochemical Pathways
The action of 17-Oxo Betamethasone leads to the suppression of arachidonic acid metabolites such as prostaglandins and leukotrienes. It also promotes the production of anti-inflammatory genes like interleukin-10. These changes in gene expression lead to multiple downstream effects over hours to days.
Pharmacokinetics
The pharmacokinetics of 17-Oxo Betamethasone involves its metabolism in the liver. It is excreted in the urine, with less than 5% excreted as the unchanged drug. The time to peak serum concentration after intravenous administration is between 10 to 36 minutes. The elimination half-life is approximately 6.5 hours, and it has a protein binding of 64%.
Biochemical Analysis
Biochemical Properties
17-Oxo Betamethasone is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties. It interacts with glucocorticoid receptors in cells, leading to changes in gene expression that result in multiple downstream effects over hours to days. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors. It also inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives.
Cellular Effects
17-Oxo Betamethasone has been shown to have significant effects on various types of cells. For instance, it has been found to reduce proliferation and increase apoptosis in non-small cell lung cancer (NSCLC) cell lines. It also affects β-cell gene expression and apoptosis rate, reducing the danger signals that will attract unwanted attention from the immune system.
Molecular Mechanism
The molecular mechanism of 17-Oxo Betamethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to a decrease in the formation of arachidonic acid derivatives due to the inhibition of phospholipase A2. It also promotes anti-inflammatory genes like interleukin-10.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17-Oxo Betamethasone have been observed to change over time. For instance, a study on the photodegradation of betamethasone-17 valerate in cream and gel formulations showed greater decomposition of the drug in solvents with a lower dielectric constant.
Dosage Effects in Animal Models
In animal models, the effects of 17-Oxo Betamethasone vary with different dosages. For instance, in a study involving Beagle dogs, groups of 2 animals per sex and dose were given daily oral doses of 0.5, 1, or 2 mg betamethasone-17-valerate/kg body weight in gelatin capsules, 6 days per week for 6 weeks.
Metabolic Pathways
It is known that betamethasone is a glucocorticoid and is involved in the regulation of a variety of physiological processes, including immune response and inflammation.
Transport and Distribution
It is known that glucocorticoids like betamethasone can be transported in the blood bound to corticosteroid-binding globulin.
Subcellular Localization
The subcellular localization of 17-Oxo Betamethasone is not well-studied. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression.
Biological Activity
9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is a synthetic steroid compound that serves as an important intermediate in the synthesis of corticosteroids. These corticosteroids are widely recognized for their potent anti-inflammatory and immunosuppressive properties , making them crucial in treating various inflammatory and autoimmune diseases such as asthma, arthritis, and psoriasis. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H25FO3
- Molecular Weight : 332.41 g/mol
- CAS Number : 565696
The compound exhibits biological activity primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it activates gene transcription processes that lead to the expression of anti-inflammatory proteins while suppressing pro-inflammatory cytokines. This dual action contributes to its therapeutic efficacy in managing inflammatory conditions.
Anti-inflammatory Properties
Research indicates that this compound possesses moderate anti-inflammatory activity. A study published in the journal Steroids demonstrated that this compound could reduce inflammation in a cell culture model, suggesting its potential as a therapeutic agent beyond its role as a synthetic intermediate for corticosteroids.
Synthesis of Corticosteroids
This compound is pivotal in synthesizing various clinically relevant corticosteroids such as fluticasone propionate and ciclesonide. These derivatives have been extensively studied for their effectiveness in treating respiratory conditions due to their enhanced potency and reduced side effects compared to traditional corticosteroids.
Case Studies
- Cell Culture Studies : In vitro experiments showed that this compound significantly inhibited the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Animal Models : In vivo studies involving animal models of arthritis indicated that administration of this compound led to reduced joint swelling and inflammation markers compared to control groups.
Comparative Analysis with Other Steroids
A comparative study evaluated the anti-inflammatory effects of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene against other glucocorticoids. The results indicated that while it was less potent than dexamethasone, it still exhibited significant activity, suggesting a potential role as an adjunct therapy in inflammatory diseases.
Data Table: Biological Activity Comparison
| Compound | Anti-inflammatory Activity | Clinical Use |
|---|---|---|
| This compound | Moderate | Potential adjunct therapy |
| Dexamethasone | High | Asthma, arthritis |
| Fluticasone propionate | Very high | Asthma |
| Ciclesonide | High | Allergic rhinitis |
Scientific Research Applications
Corticosteroid Synthesis
One of the primary applications of 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is as an intermediate in the synthesis of various corticosteroids. These corticosteroids are vital for their anti-inflammatory and immunosuppressive properties, making them essential in treating conditions such as:
- Asthma
- Arthritis
- Psoriasis
Research has demonstrated that this compound can be efficiently transformed into clinically relevant corticosteroids like fluticasone propionate and ciclesonide .
Anti-inflammatory Properties
Recent studies have explored the direct anti-inflammatory effects of this compound itself. Research published in the journal "Steroids" indicated that this compound exhibited moderate anti-inflammatory activity in cell culture models. This suggests its potential for further exploration as a therapeutic agent beyond its role as a synthetic intermediate.
Androgenic Activity
The compound demonstrates significant androgenic activity by interacting with androgen receptors. This interaction promotes anabolic processes such as:
- Muscle growth
- Increased bone density
These properties make it a candidate for research in hormone replacement therapies and performance enhancement applications.
Chemical Reactivity and Synthesis Methods
The chemical reactivity of this compound is influenced by its functional groups, allowing for various modifications to improve efficacy and reduce side effects in therapeutic applications. Several synthesis methods have been explored to produce this compound with high yields and purity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Anti-inflammatory Effects : A study conducted on cell cultures demonstrated that this compound exhibited moderate anti-inflammatory activity. The findings suggest potential therapeutic applications in inflammatory diseases but call for further research to elucidate the mechanisms involved.
- Synthesis Pathways : Various synthesis pathways have been explored to optimize the production of this compound for pharmaceutical use. These methods focus on achieving high purity levels necessary for clinical applications.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A fluorinated androstane backbone with a 1,4-diene system.
- Substituents include a 9α-fluoro group (enhances metabolic stability), 11β-hydroxy group (critical for glucocorticoid receptor interaction), and 16β-methyl group (influences stereochemical orientation and receptor binding) .
- The 17-ketone group distinguishes it from active glucocorticoids like dexamethasone, which have a 17α-hydroxyl group .
Comparison with Structurally Similar Compounds
Dexamethasone-17-ketone (9α-Fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione)
Betamethasone-17-ketone (9α-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione)
4-Chloro-11β-hydroxy-17α-methylandrosta-1,4-dien-3-one
Fluticasone Propionate Related Compound J
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemical Impact : The 16β-methyl group in the target compound likely improves glucocorticoid receptor binding compared to 16α-methyl analogs, though the 17-ketone limits therapeutic activity .
- Fluorine Substitution : The 9α-fluoro group enhances metabolic stability by resisting hepatic degradation, a feature shared with dexamethasone and betamethasone .
Preparation Methods
Bromination and Dehydrobromination
The synthesis commences with 16β-methyl-17α-hydroxy-1,4,9(11)-pregnatriene-3,20-dione as the starting material. Bromination at C9 and C11 positions is achieved using hydrobromic acid (HBr) in an inert solvent like dichloromethane. This step introduces a bromine atom, forming 16β-methyl-9α-bromo-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione .
Subsequent dehydrobromination in an alkaline medium (e.g., sodium hydroxide or potassium bicarbonate) removes the bromine atom, yielding 16β-methyl-9,11-epoxy-17α-hydroxy-1,4-pregnadiene-3,20-dione . This intermediate’s stability in alkaline conditions—attributed to the absence of a C21 hydroxyl group—ensures a near-quantitative yield (92.6%).
Reaction Conditions:
Fluorination at C9
The epoxy intermediate undergoes fluorination using anhydrous hydrofluoric acid (HF) in dichloromethane or chloroform. This step replaces the epoxy group with a fluorine atom at C9, producing 16β-methyl-9α-fluoro-11β,17α-dihydroxy-1,4-pregnadiene-3,20-dione .
Diiodination at C21
The fluorinated compound is diiodinated at the C21 position using elemental iodine and calcium oxide in an inert solvent. This generates 16β-methyl-9α-fluoro-11β,17α-dihydroxy-21,21-diiodo-1,4-pregnadiene-3,20-dione , a novel intermediate critical for subsequent acylation.
Reaction Conditions:
Acylation and Hydrolysis
The diiodo intermediate reacts with alkali metal salts of carboxylic acids (e.g., sodium acetate) to form 21-acylates. For example, acylation with acetic anhydride yields 16β-methyl-9α-fluoro-11β,17α-dihydroxy-21-acetate-1,4-pregnadiene-3,20-dione . Hydrolysis of the acetate group under mild acidic conditions produces the final compound, 9-fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione.
Reaction Conditions:
Comparative Analysis of Key Steps
The table below summarizes the reaction conditions, reagents, and yields for each synthetic step:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | HBr in CH₂Cl₂ | 0–25°C, 1–4 hours | 90% |
| Dehydrobromination | NaOH in methanol | 0–25°C, 1–4 hours | 92.6% |
| Fluorination | HF in CH₂Cl₂ | 24–28°C, 1–2 hours | >90% |
| Diiodination | I₂, CaO in acetone | Room temperature, 2–4 hours | 85% |
| Acylation | Sodium acetate, acetic anhydride | Reflux, 2–4 hours | 88% |
| Hydrolysis | HCl in methanol | Room temperature, 1 hour | 90% |
Advantages Over Alternative Methods
Traditional methods faced challenges in C21 hydroxylation , often relying on low-yield microbiological processes. The patented route circumvents this by deferring hydroxylation until after fluorination, leveraging the stability of non-hydroxylated intermediates in alkaline media. Additionally, the direct diiodination step avoids side reactions, ensuring high purity.
Industrial and Research Implications
This method’s economic viability (>90% yields) and scalability make it preferable for industrial corticosteroid production. Researchers have further modified the acylation step to introduce diverse ester groups, expanding the compound’s utility in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-Fluoro-11β-hydroxy-16β-methylandrosta-1,4-diene-3,17-dione, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Organometallic methylation (e.g., CH₃I/Zn in DMA) under inert conditions (N₂) is critical for introducing the 16β-methyl group, as demonstrated in the synthesis of analogous intermediates . Catalysts like Cl₂Ni(PPh₃)₂ improve regioselectivity, while temperature controls minimize side reactions. Stereochemical outcomes depend on solvent polarity and precursor configuration (e.g., 11β,17α-dihydroxy-21-chloro derivatives) .
Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?
- Methodology : Single-crystal X-ray diffraction confirms stereochemistry (e.g., chair conformations in cyclohexane rings and hydrogen-bonding networks) . NMR (¹H/¹³C) identifies fluorinated and methylated positions, while IR spectroscopy detects hydroxyl and ketone groups. Mass spectrometry validates molecular weight (e.g., C₂₀H₂₄F₂O₃ for related compounds ).
Q. What metabolic enzymes interact with this compound, and how does its structure influence enzymatic activity?
- Methodology : Enzymes like 3-ketosteroid 9α-monooxygenase (EC 1.14.15.30) hydroxylate analogous steroids at the 9α position, but the 9-fluoro substitution likely inhibits this pathway . In vitro assays with liver microsomes or recombinant enzymes can map metabolic stability and metabolite formation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?
- Methodology : Contradictions often arise from isomeric impurities (e.g., 16α vs. 16β-methyl derivatives) or fluorination patterns . High-performance liquid chromatography (HPLC) with chiral columns and nuclear Overhauser effect (NOE) NMR experiments differentiate isomers. Batch-to-batch purity should be verified via elemental analysis .
Q. What experimental strategies address challenges in regioselective fluorination and methylation during synthesis?
- Methodology : Fluorination at C9 requires anhydrous conditions to avoid hydrolysis, while methylation at C16β is achieved using sterically hindered organometallic reagents (e.g., Grignard with Ni catalysts) . Computational modeling (DFT) predicts reaction pathways and transition states to optimize selectivity .
Q. Which in vitro models are suitable for distinguishing glucocorticoid vs. anabolic activity of this compound?
- Methodology : Receptor binding assays (glucocorticoid receptor GR vs. androgen receptor AR) quantify affinity. Transcriptional activation assays (e.g., GRE-luciferase reporters) assess functional activity. Compare results to dexamethasone (glucocorticoid) and fluoxymesterone (anabolic) derivatives .
Critical Analysis of Evidence Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
